REACTION_CXSMILES
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[O:1]=[C:2]1[N:10]([CH2:11][CH2:12][CH3:13])[C:9]2[N:8]=[C:7]([C:14]34[CH2:21][CH2:20][C:17]([CH:22]=[CH:23][C:24]([OH:26])=[O:25])([CH2:18][CH2:19]3)[CH2:16][CH2:15]4)[NH:6][C:5]=2[C:4](=[O:27])[N:3]1[CH2:28][CH2:29][CH3:30].O1CCCC1.C>O>[O:1]=[C:2]1[N:10]([CH2:11][CH2:12][CH3:13])[C:9]2[N:8]=[C:7]([C:14]34[CH2:21][CH2:20][C:17]([CH2:22][CH2:23][C:24]([OH:26])=[O:25])([CH2:18][CH2:19]3)[CH2:16][CH2:15]4)[NH:6][C:5]=2[C:4](=[O:27])[N:3]1[CH2:28][CH2:29][CH3:30]
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Name
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3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-bicyclo[2.2.2]oct-1-yl]-acrylic acid
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Quantity
|
1.934 kg
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Type
|
reactant
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Smiles
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O=C1N(C(C=2NC(=NC2N1CCC)C12CCC(CC1)(CC2)C=CC(=O)O)=O)CCC
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Name
|
|
Quantity
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11.875 L
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Type
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reactant
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.1 kg
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Type
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reactant
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Smiles
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C
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Name
|
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Quantity
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0.625 L
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
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stirred at 16 to 25° for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filter cake is washed with THF (0.500 l)
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Type
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ADDITION
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Details
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A separate flask is charged with palladium on carbon (10%, 0.130 kg)
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Type
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ADDITION
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Details
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the filtered tetrahydrofuran/water mixture of the starting material
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Type
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CUSTOM
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Details
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purged with nitrogen
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Type
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CUSTOM
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Details
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The reduced pressure/nitrogen purge
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Type
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CUSTOM
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Details
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purged twice with hydrogen
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Type
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STIRRING
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Details
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The mixture is vigorously stirred under an atmosphere of hydrogen at 20° C. for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
The reaction vessel is evacuated
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Type
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CUSTOM
|
Details
|
purged with nitrogen three times
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Type
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FILTRATION
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Details
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The contents are filtered through celite (0.500 kg)
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Type
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WASH
|
Details
|
the filter cake washed with tetrahydrofuran (2×0.500 l)
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Type
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CUSTOM
|
Details
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The solvent is removed under reduced pressure at 40 to 45°
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Type
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ADDITION
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Details
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Aqueous acetonitrile (50%, 7.540 l) is added to the residue
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Type
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CUSTOM
|
Details
|
is aged at 15 to 25°
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Type
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STIRRING
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Details
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with stirring, for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The slurry is cooled to between 0 and 5°
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
|
The filter cake is washed with aqueous acetonitrile (50%, 1.93 l)
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Type
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CUSTOM
|
Details
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to drying trays
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Type
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CUSTOM
|
Details
|
dried at 50 to 60° under reduced pressure for 24 hours
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Duration
|
24 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
O=C1N(C(C=2NC(=NC2N1CCC)C12CCC(CC1)(CC2)CCC(=O)O)=O)CCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |